![molecular formula C30H32N2O6 B14777549 3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine typically involves the protection of the amino and carboxyl groups of D-phenylalanineThe reaction conditions often involve the use of bases such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection .
Industrial Production Methods
Industrial production of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups using TFA and piperidine, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Boc removal.
Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is incorporated at desired positions .
Applications De Recherche Scientifique
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-2-(Fmoc-aminomethyl)-L-phenylalanine: The L-enantiomer of the compound, used similarly in peptide synthesis.
Fmoc-D-phenylalanine: Lacks the Boc group, used in different peptide synthesis strategies.
Boc-D-phenylalanine: Lacks the Fmoc group, used in different peptide synthesis strategies.
Uniqueness
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is unique due to the presence of both Boc and Fmoc protective groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides where selective deprotection is required .
Propriétés
Formule moléculaire |
C30H32N2O6 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-10-4-5-11-19(18)26(31)28(35)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34) |
Clé InChI |
ZJXVIOTVCNFXME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
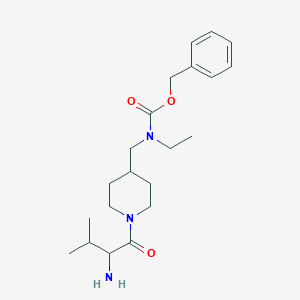
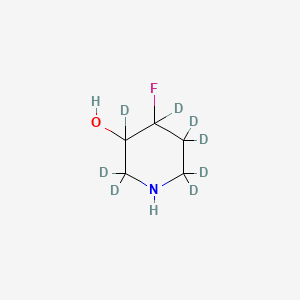
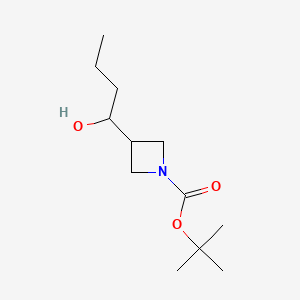
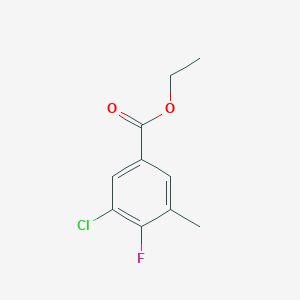

![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
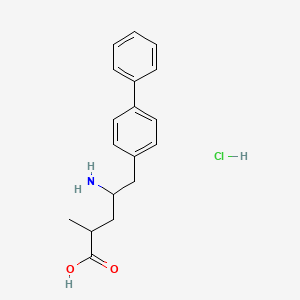
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
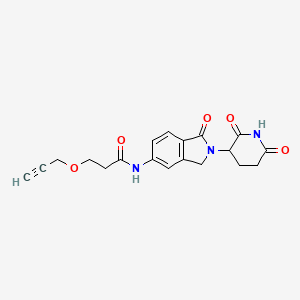
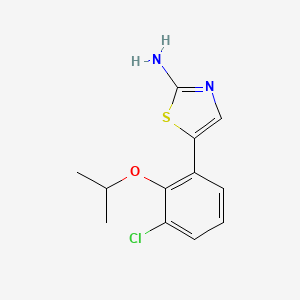
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)

